molecular formula C24H19Br2N3O3S B10928543 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3,5-dibromo-4-[(3-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3,5-dibromo-4-[(3-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B10928543
M. Wt: 589.3 g/mol
InChI Key: MEXOGDNNHYUHMV-KKMKTNMSSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3,5-DIBROMO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a dibromo-substituted phenyl ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3,5-DIBROMO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the benzoxazole derivative.

    Formation of Acetohydrazide: Acetohydrazide is synthesized by reacting acetic acid hydrazide with appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the benzoxazole-sulfanyl derivative with the acetohydrazide derivative under suitable conditions, often using catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially converting it to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, the compound may serve as a probe or ligand in studying enzyme interactions, protein binding, and cellular processes. Its ability to interact with biological macromolecules makes it a potential candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in developing new pharmaceuticals. Its unique structure may exhibit biological activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in electronics, coatings, and other high-tech applications.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3,5-DIBROMO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(Z)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylene]acetohydrazide
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3,5-DIBROMO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE stands out due to its dibromo-substituted phenyl ring and the presence of a methoxybenzyl group. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19Br2N3O3S

Molecular Weight

589.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H19Br2N3O3S/c1-15-5-4-6-16(9-15)13-31-23-18(25)10-17(11-19(23)26)12-27-29-22(30)14-33-24-28-20-7-2-3-8-21(20)32-24/h2-12H,13-14H2,1H3,(H,29,30)/b27-12+

InChI Key

MEXOGDNNHYUHMV-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3)Br

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)CSC3=NC4=CC=CC=C4O3)Br

Origin of Product

United States

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